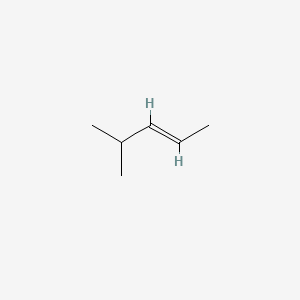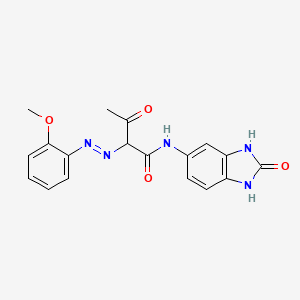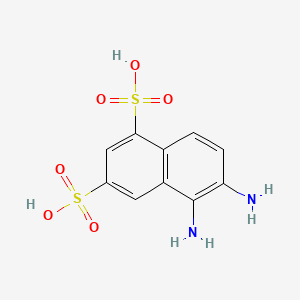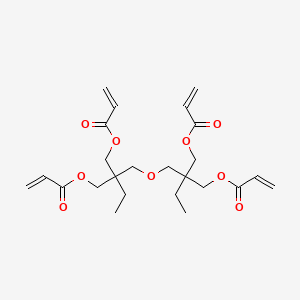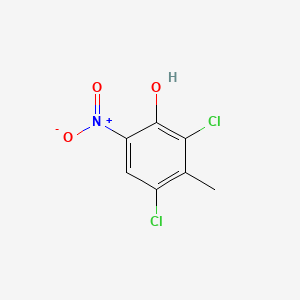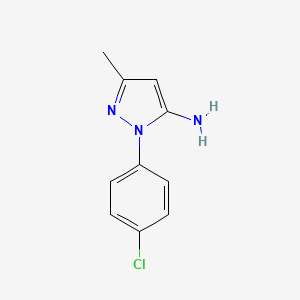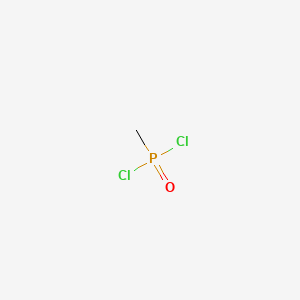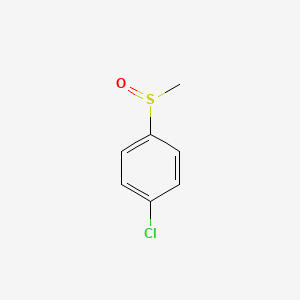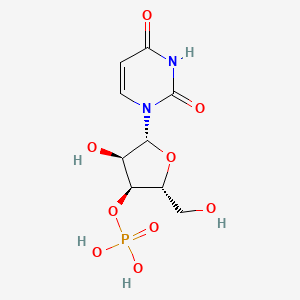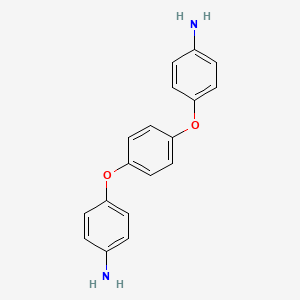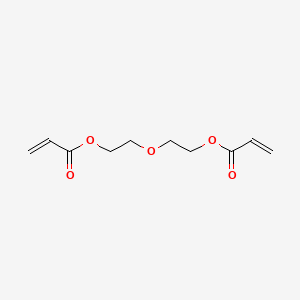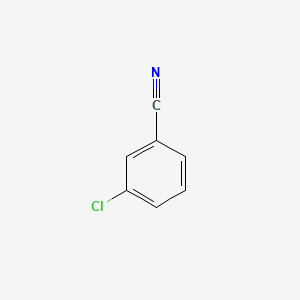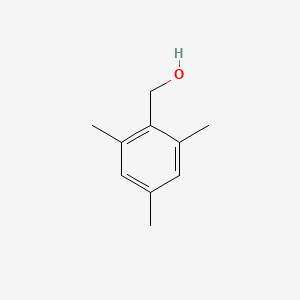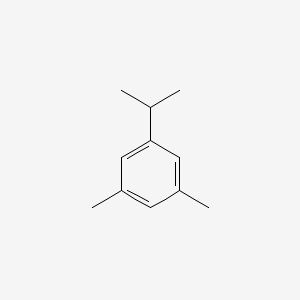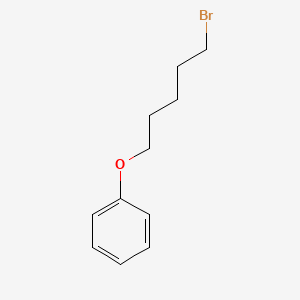
5-Phenoxypentyl Bromide
Descripción general
Descripción
5-Phenoxypentyl Bromide is a chemical compound with the molecular formula C11H15BrO and a molecular weight of 243.14 . It is also known by other names such as 1-Bromo-5-Phenoxypentane and 5-Bromopentyl Phenyl Ether .
Molecular Structure Analysis
The molecular structure of 5-Phenoxypentyl Bromide consists of 11 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The InChI Key for this compound is WNGRHTGNGQSCTL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Phenoxypentyl Bromide is a clear liquid that can range in color from colorless to light yellow to light orange . It has a boiling point of 160-165 °C (at a pressure of 11 Torr), a density of 1.262±0.06 g/cm3, and a refractive index of 1.54 .Aplicaciones Científicas De Investigación
-
Bromination of Alkylbenzenes and Alkoxybenzenes
- Application : This research focuses on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . The bromination process involves electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects .
- Methods : Kinetic experiments were conducted in batch reactors to evaluate the contributions of steric and electronic effects on bromination . The experiments included variations in parameters (e.g., [Cl–], [Br–], and pH) known to influence free bromine speciation .
- Results : The study found that the structure of the substituent has a significant effect on bromination rates .
-
Synthesis of Heterocyclic Compounds
- Application : Phenacyl bromide analogs, which may include “5-Phenoxypentyl Bromide”, have been used as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions .
- Methods : The synthesis involves using phenacyl bromide as a starting material in a wide range of chemical reactions .
- Results : The use of phenacyl bromide has proven to be a good, inexpensive, versatile, and efficient intermediate .
-
Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives
- Application : This research focuses on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . These compounds have shown promise as potential therapeutic candidates .
- Methods : The research involves synthesizing a series of phenoxy oxazolines starting with substituted phenols and chloro acetic acid .
- Results : The synthesized compounds have shown promising pharmacological activities .
-
Synthesis and Characterisation of Bromopyrene Derivatives
- Application : This research focuses on the synthesis and characterisation of bromopyrene derivatives . These derivatives have significance in synthetic chemistry, materials science, and environmental studies .
- Methods : The research involves the strategic functionalisation of pyrene at non-K region and nodal positions .
- Results : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions .
-
Dimerization of Arylboronic Acids
- Application : This research focuses on the dimerization of arylboronic acids to afford the corresponding symmetrical substituted biaryl . The reaction can be catalyzed under an oxygen atmosphere without a significant loss of yields .
- Methods : The research involves using low-cost copper salts (Cu(I) and Cu(II)) as they are able to mediate the dimerization of arylboronic acids .
- Results : The study found that the reaction can be possibly catalyzed under an oxygen atmosphere without a significant loss of yields .
-
- Application : This research focuses on the unique electronic, optical and magnetic properties and stability of phenoxyl diradicals . These compounds show great potential applications in the fields of active materials, such as organic radical batteries(ORB) and single molecules magnetic materials .
- Methods : The research involves studying the utilization of drugs and their biological effects .
- Results : The study found that medicinal chemistry can rightfully be regarded as a cornerstone in the public health of our modern society that combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .
Propiedades
IUPAC Name |
5-bromopentoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGRHTGNGQSCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177467 | |
| Record name | Benzene, ((5-bromopentyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenoxypentyl Bromide | |
CAS RN |
22921-72-8 | |
| Record name | [(5-Bromopentyl)oxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22921-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((5-bromopentyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022921728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ((5-bromopentyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

